molecular formula C14H14N4O4 B11655066 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

Cat. No.: B11655066
M. Wt: 302.29 g/mol
InChI Key: NNXXJUKCUXSZRL-OVCLIPMQSA-N
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Description

N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a hydrazone derivative featuring a pyridazine core substituted with a 6-oxo-1,6-dihydro group and a carbohydrazide linker. The compound’s structure includes a 2,5-dimethoxyphenyl moiety, which confers electron-donating properties and influences its physicochemical and biological behavior.

Hydrazone derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C14H14N4O4/c1-21-10-3-5-12(22-2)9(7-10)8-15-18-14(20)11-4-6-13(19)17-16-11/h3-8H,1-2H3,(H,17,19)(H,18,20)/b15-8+

InChI Key

NNXXJUKCUXSZRL-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC(=O)C=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC(=O)C=C2

solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 6-oxo-1,6-dihydropyridazine-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting variations in substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Substituents Key Properties/Activities References
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide (Target) C₁₄H₁₄N₄O₄ (inferred) 2,5-Dimethoxyphenyl, pyridazine Hypothesized high bioactivity due to electron-rich aryl group; potential CNS applications
N′-[(E)-(2-Chlorophenyl)methylene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide C₁₂H₉ClN₄O₂ 2-Chlorophenyl, pyridazine Molecular mass: 276.68 g/mol; ChemSpider ID: 5272473
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide C₁₂H₁₀N₄O₂ Phenyl, pyridazine MFCD01957553; simpler structure with unsubstituted phenyl
N'-[(1Z)-2,5-Dimethoxyphenyl]methylidene]pyridine-4-carbohydrazide C₁₅H₁₄N₄O₃ 2,5-Dimethoxyphenyl, pyridine Highest antidepressant activity in a series of Schiff bases; notable nootropic effects
2-(Benzylthio)-4-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4l) C₂₁H₁₈N₄O₃S 2,5-Dimethoxyphenyl, pyrimidine M.p. 208–209°C; HRMS-confirmed structure

Key Observations from Comparative Analysis

Impact of Heterocyclic Core :

  • The pyridazine core in the target compound distinguishes it from pyridine (e.g., ) and pyrimidine analogs (e.g., ). Pyridazine’s electron-deficient nature may enhance hydrogen bonding and π-π interactions, influencing solubility and crystallinity.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 2,5-dimethoxyphenyl group in the target compound likely increases lipophilicity and metabolic stability compared to the 2-chlorophenyl analog .

Synthetic Routes :

  • Hydrazone formation via Schiff base condensation is a common method for such compounds (e.g., ). The target compound may be synthesized similarly, with the 2,5-dimethoxybenzaldehyde reacting with 6-oxo-1,6-dihydropyridazine-3-carbohydrazide.

Research Findings and Implications

Pharmacological Potential

  • CNS Applications : The 2,5-dimethoxyphenyl group’s role in enhancing antidepressant activity (as seen in ) positions the target compound as a candidate for neuropharmacological studies.

Physicochemical Properties

  • Melting Point and Solubility : The 2,5-dimethoxyphenyl group’s bulk and electron-donating nature may elevate the melting point compared to phenyl or chloro analogs. However, increased lipophilicity could reduce aqueous solubility.

Crystallography and Stability

  • Biphenyl carbohydrazides with similar substituents exhibited intramolecular hydrogen bonding and planar conformations, enhancing crystal stability . The target compound may adopt analogous packing modes, influencing its solid-state properties.

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